molecular formula C17H22N8 B12261464 N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12261464
M. Wt: 338.4 g/mol
InChI Key: JDNSQXJNUOCPCK-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both pyrrole and pyrimidine rings. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C17H22N8

Molecular Weight

338.4 g/mol

IUPAC Name

N-ethyl-4-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H22N8/c1-3-18-17-19-5-4-14(23-17)24-6-8-25(9-7-24)16-15-13(20-11-21-16)10-12(2)22-15/h4-5,10-11,22H,3,6-9H2,1-2H3,(H,18,19,23)

InChI Key

JDNSQXJNUOCPCK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC(=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors to form the pyrrolo[3,2-d]pyrimidine core, followed by functionalization to introduce the piperazine and pyrimidine moieties. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and differentiation. The specific pathways involved depend on the particular kinase targeted by the compound .

Comparison with Similar Compounds

N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can be compared with other pyrrolo[3,2-d]pyrimidine derivatives, such as:

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